molecular formula C9H17N3 B15048348 butyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine

butyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B15048348
M. Wt: 167.25 g/mol
InChI Key: RWVKNUQXJKJDBR-UHFFFAOYSA-N
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Description

Butyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a butyl group attached to a pyrazole ring, which is further substituted with a methyl group at the 1-position and an amine group at the 5-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Substitution at the 1-Position: The methyl group is introduced at the 1-position of the pyrazole ring using methyl iodide in the presence of a base.

    Introduction of the Butyl Group: The butyl group is attached to the pyrazole ring through a nucleophilic substitution reaction using butyl bromide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Butyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Alkyl halides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Corresponding oxides of the compound.

    Reduction: Reduced forms of the compound with hydrogen addition.

    Substitution: Substituted derivatives with various alkyl groups.

Scientific Research Applications

Butyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of butyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    1-Butyl-2-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]amine: Similar structure with an additional carbonyl group.

    3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Contains a tert-butyl group and a methoxybenzyl group.

Uniqueness

Butyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

N-[(2-methylpyrazol-3-yl)methyl]butan-1-amine

InChI

InChI=1S/C9H17N3/c1-3-4-6-10-8-9-5-7-11-12(9)2/h5,7,10H,3-4,6,8H2,1-2H3

InChI Key

RWVKNUQXJKJDBR-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=CC=NN1C

Origin of Product

United States

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